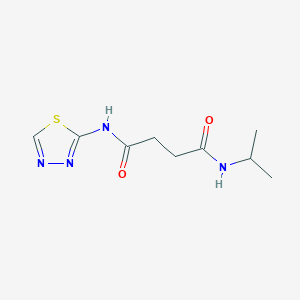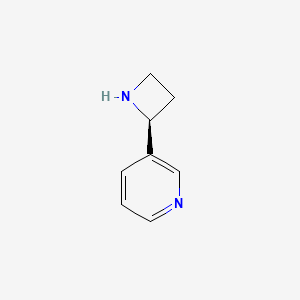
(S)-3-(Azetidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Azetidin-2-yl)pyridine is a chiral compound featuring a pyridine ring attached to an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Azetidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the lithiation of N-Boc azetidine followed by borylation to obtain α-boryl azetidine. This intermediate can then undergo further reactions such as oxidation, homologation, and arylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of organolithium reagents and controlled reaction conditions to achieve the desired stereochemistry and product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Azetidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: Conversion of the azetidine moiety to more oxidized forms.
Reduction: Reduction of the pyridine ring or azetidine moiety under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring or azetidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, boronic esters, and oxidizing agents. Reaction conditions often involve low temperatures and inert atmospheres to maintain the integrity of the chiral centers .
Major Products Formed
The major products formed from these reactions include various substituted pyridines and azetidines, which can be further functionalized for specific applications .
Scientific Research Applications
(S)-3-(Azetidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to fully elucidate its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-3-(Azetidin-2-yl)pyridine include:
- (S)-2-(Azetidin-2-yl)ethan-1-ol
- 2-(Azetidin-2-yl)pyridine
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
3-[(2S)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-7(6-9-4-1)8-3-5-10-8/h1-2,4,6,8,10H,3,5H2/t8-/m0/s1 |
InChI Key |
KUPJKPMGKUDEHS-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN[C@@H]1C2=CN=CC=C2 |
Canonical SMILES |
C1CNC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


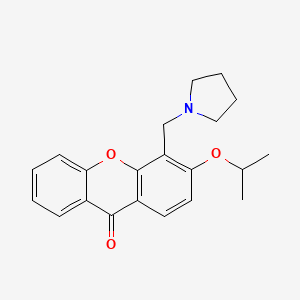

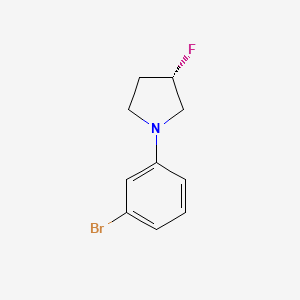

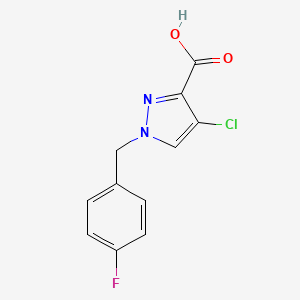
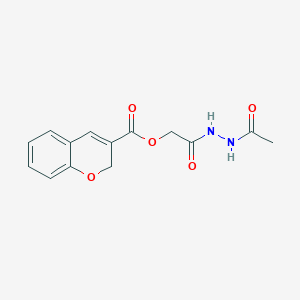

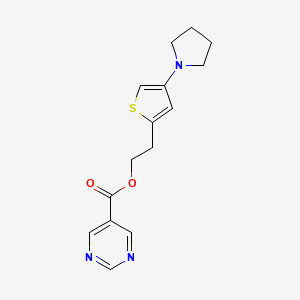

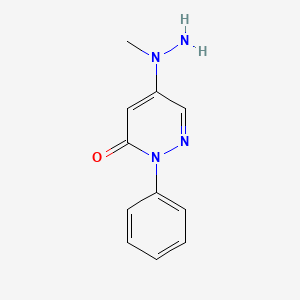


![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)
